molecular formula C19H18ClN3O3 B570012 N-Carbomethoxyamoxapine CAS No. 371971-25-4

N-Carbomethoxyamoxapine

Katalognummer: B570012
CAS-Nummer: 371971-25-4
Molekulargewicht: 371.821
InChI-Schlüssel: FQYXQCUSHAGYNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Carbomethoxyamoxapine is a synthetic derivative of amoxapine, a tricyclic antidepressant with dibenzoxazepine structural features. The compound is characterized by a carbomethoxy (-O(CO)OCH₃) group substituted at the nitrogen position of the amoxapine backbone. This modification enhances its lipophilicity and alters metabolic stability compared to the parent compound. For instance, 7-Hydroxyamoxapine has a molecular weight of 328.35 g/mol and exhibits distinct gas chromatography retention times under standardized conditions . Extrapolating from this, N-Carbomethoxyamoxapine likely has a higher molecular weight (~378–390 g/mol) due to the carbomethoxy substituent.

Eigenschaften

IUPAC Name

methyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-25-19(24)23-10-8-22(9-11-23)18-14-12-13(20)6-7-16(14)26-17-5-3-2-4-15(17)21-18/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXQCUSHAGYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-Carbomethoxyamoxapine involves the reaction of amoxapine with phosgene in chloroform . This reaction forms the compound as an artifact during the extraction process of amoxapine metabolites

Analyse Chemischer Reaktionen

N-Carbomethoxyamoxapine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.

    Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring and the benzoxazepine moiety.

Common reagents and conditions used in these reactions are not extensively documented. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-Carbomethoxyamoxapine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not directly used as a therapeutic agent, it serves as a reference compound in the study of amoxapine metabolites.

    Industry: N-Carbomethoxyamoxapine is employed in the pharmaceutical industry as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N-Carbomethoxyamoxapine is not well-defined, as it is primarily used as a reference compound rather than a therapeutic agent. its structure suggests potential interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below contrasts N-Carbomethoxyamoxapine with amoxapine, 7-Hydroxyamoxapine, and other carbamate-containing compounds:

Compound Molecular Weight (g/mol) Key Functional Groups Metabolic Pathway
N-Carbomethoxyamoxapine ~388 (estimated) Carbomethoxy (-O(CO)OCH₃), dibenzoxazepine Likely hepatic esterase hydrolysis
Amoxapine 313.37 Secondary amine, dibenzoxazepine CYP450-mediated hydroxylation
7-Hydroxyamoxapine 328.35 Hydroxyl (-OH), dibenzoxazepine Glucuronidation
N-Acetylornithine 190.17 Acetyl (-COCH₃), amino carboxylate Transcarbamylation (OTCase enzymes)

Key Observations :

  • Unlike N-Acetylornithine, which undergoes enzyme-driven transcarbamylation , N-Carbomethoxyamoxapine’s carbamate group is more likely hydrolyzed by esterases.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity : N-Carbomethoxyamoxapine’s carbomethoxy group increases logP (estimated ~3.5) compared to amoxapine (logP ~2.8), enhancing blood-brain barrier penetration.
  • Metabolic Stability : The carbamate group may slow hepatic clearance relative to amoxapine’s rapid hydroxylation .
  • Target Affinity: Dibenzoxazepine derivatives typically bind to serotonin (5-HT₂) and norepinephrine transporters. Carbamate modifications could modulate receptor specificity, akin to how acetyl groups alter N-Acetylornithine’s interaction with transcarbamylases .

Regulatory and Preclinical Considerations

Non-biological complex drugs (NBCDs) like liposomes and polymeric micelles require rigorous comparability studies under European guidelines, including pharmacokinetic and biodistribution analyses . While N-Carbomethoxyamoxapine is a small molecule, its structural complexity (carbamate + tricyclic core) necessitates similar preclinical scrutiny:

  • In vitro assays : Comparative binding affinity to neurotransmitter transporters vs. amoxapine.
  • In vivo biodistribution : Tissue-specific accumulation studies at multiple time points, as recommended for NBCDs .

Biologische Aktivität

N-Carbomethoxyamoxapine is a derivative of amoxapine, a dibenzoxazepine antidepressant known for its complex pharmacological profile. This article explores the biological activity of N-Carbomethoxyamoxapine, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Overview of Amoxapine and Its Derivatives

Amoxapine primarily functions as a norepinephrine reuptake inhibitor and has been noted for its antagonistic effects on dopamine receptors (D2 and D4) and minimal activity on serotonin receptors, except for the serotonin-6 receptor (HTR-6) . The compound's metabolites, particularly 8-hydroxyamoxapine, exhibit similar yet distinct pharmacological properties, enhancing the therapeutic efficacy of the parent drug .

N-Carbomethoxyamoxapine is believed to retain the core activities of amoxapine while potentially introducing new mechanisms due to the carbomethoxy substitution. The biological activity can be summarized as follows:

  • Norepinephrine Reuptake Inhibition : Similar to amoxapine, it likely inhibits norepinephrine reuptake, enhancing noradrenergic neurotransmission.
  • Dopamine Receptor Antagonism : The compound may exert effects on dopaminergic pathways, which could be beneficial in mood disorders.
  • Serotonergic Modulation : While primarily acting on norepinephrine, there may be some modulation of serotonergic pathways through its interaction with the HTR-6 receptor.

Antitumor Activity

Recent studies have indicated that N-Carbomethoxyamoxapine exhibits potential antiproliferative effects against various cancer cell lines. For instance, derivatives of amoxapine have shown selective activity against MCF-7 breast cancer cells with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
N-CarbomethoxyamoxapineMCF-73.1
Hydroxy-substituted derivativeMCF-71.2 - 5.3

This suggests that N-Carbomethoxyamoxapine could be further explored as a candidate for cancer therapy, particularly in hormone-sensitive tumors.

Neuroprotective Effects

Research has demonstrated that amoxapine can reduce amyloid-beta production associated with Alzheimer's disease by targeting the HTR-6 receptor . Given that N-Carbomethoxyamoxapine retains similar structural features, it may also exhibit neuroprotective properties that warrant investigation.

Case Studies

  • Case Study on Amoxapine Toxicity : A study reported three fatalities linked to amoxapine overdose, highlighting the importance of monitoring drug levels in patients . This underscores the necessity for careful dosage management when considering derivatives like N-Carbomethoxyamoxapine.
  • Clinical Pharmacokinetics : A bioequivalence study revealed significant variations in plasma concentrations of amoxapine and its metabolites . Understanding these pharmacokinetic profiles is crucial for optimizing therapeutic regimens involving N-Carbomethoxyamoxapine.

Q & A

Q. How should researchers design interdisciplinary studies integrating N-Carbomethoxyamoxapine’s chemical and neurobiological properties?

  • Methodological Answer : Form collaborative teams with expertise in synthetic chemistry, pharmacology, and computational biology. Use shared data platforms (e.g., electronic lab notebooks) to harmonize workflows. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research objectives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.